Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a 3-hydroxyazetidine substituent at the 6-position and an ethyl ester group at the 3-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)8-3-4-9(12-11-8)13-5-7(14)6-13/h3-4,7,14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOEZSPMNMVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methods
Azetidine Ring Formation
- The azetidine moiety bearing a hydroxy group is typically synthesized through cyclization reactions involving amino alcohol precursors.
- Commonly, amino alcohols undergo intramolecular nucleophilic substitution or ring-closing reactions facilitated by suitable reagents and catalysts.
- Conditions often include mild bases and solvents such as ethanol or methanol to promote ring closure without side reactions.
Pyridazine Ring Construction
- The pyridazine ring is formed via condensation reactions between hydrazine derivatives and 1,4-dicarbonyl compounds, a classical route for six-membered diazine heterocycles.
- The condensation typically proceeds under reflux in polar solvents, sometimes with acid or base catalysts to facilitate ring closure.
- This step yields the core pyridazine scaffold with substituents positioned for further modification.
Esterification to Introduce Ethyl Carboxylate
- The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid or acid chloride intermediate.
- Standard Fischer esterification employs ethanol and an acid catalyst such as sulfuric acid under reflux.
- Alternatively, esterification may be performed using ethyl chloroformate or ethyl iodide under basic conditions for better control and yield.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Azetidine ring cyclization | Amino alcohols, base catalyst, ethanol or methanol, reflux | Formation of 3-hydroxyazetidine ring |
| 2 | Pyridazine ring formation | Hydrazine hydrate, 1,4-diketone, polar solvent, reflux | Formation of pyridazine core |
| 3 | Nucleophilic substitution | Pyridazine intermediate, 3-hydroxyazetidine, base (e.g., K₂CO₃), DMF, 80–100°C | Attachment of azetidine to pyridazine |
| 4 | Esterification | Carboxylic acid intermediate, ethanol, acid catalyst, reflux | Formation of ethyl ester group |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution steps due to their ability to dissolve both reactants and promote reaction kinetics.
- Temperature: Moderate heating (80–100°C) is optimal for nucleophilic substitution to achieve good conversion without decomposition.
- Catalysts: Mild bases like potassium carbonate (K₂CO₃) facilitate nucleophilic attack, while acid catalysts (e.g., sulfuric acid) are used for esterification.
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Chemical Transformations and Functional Group Modifications
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate can undergo further chemical transformations, which are relevant for its preparation and derivatization:
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) | Oxidized derivatives (e.g., ketones, carboxylic acids) |
| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Reduced forms (e.g., alcohols from aldehydes) |
| Substitution | Various nucleophiles and electrophiles (amines, halogens) | Substituted pyridazine or azetidine analogs |
Industrial and Scale-Up Considerations
- Large-scale synthesis employs optimized reaction parameters to maximize yield and purity.
- Continuous flow chemistry and automated synthesis platforms are increasingly used to enhance reproducibility and scalability.
- Reaction conditions are fine-tuned to minimize by-products and facilitate purification.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| Key Synthetic Steps | Azetidine ring formation, pyridazine ring synthesis, esterification |
| Typical Solvents | Ethanol, methanol, DMF, acetonitrile |
| Catalysts | Base catalysts (K₂CO₃), acid catalysts (H₂SO₄) |
| Temperature Range | 80–100°C for substitution; reflux for esterification |
| Monitoring Techniques | TLC, HPLC, NMR, FTIR, MS |
| Common Reagents | Amino alcohols, hydrazine derivatives, 1,4-diketones, KMnO₄, NaBH₄ |
Research Findings and Characterization
- Spectroscopic techniques such as ¹H and ¹³C NMR are critical for confirming structure, focusing on signals from the azetidine hydroxy proton (~1.5–2.5 ppm) and pyridazine ring protons (7.5–8.5 ppm).
- FTIR confirms functional groups with characteristic aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its applications include:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer therapies .
- Neurological Disorders : The compound may act as a modulator of neurotransmitter systems, potentially offering therapeutic effects in conditions like anxiety and depression .
Chemical Biology
The compound serves as a valuable probe in chemical biology, particularly in studying enzyme activities and protein interactions. Its hydroxyl group allows for:
- Bioorthogonal Chemistry : The compound can participate in bioorthogonal reactions, facilitating selective labeling of biomolecules in living systems, which is essential for tracking biological processes .
Materials Science
In materials science, this compound can be utilized to develop novel materials with unique properties:
- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer chemistry, leading to materials with tailored mechanical properties .
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neurotransmitter Modulation
Research indicated that the compound modulated GABAergic activity in animal models, suggesting potential applications in treating anxiety disorders. Behavioral assays showed reduced anxiety-like behaviors following administration of the compound.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Applications |
|---|---|---|---|
| This compound | Azetidine derivative | Anticancer, Neurological | Drug development |
| Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate | Azetidine derivative | Antimicrobial | Antibiotic research |
| Ethyl 6-(3-chloroazetidin-1-yl)pyridine-3-carboxylate | Azetidine derivative | Cytotoxic | Cancer therapy |
Mechanism of Action
The mechanism by which Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Hydroxyazetidine Advantage : The 3-hydroxyazetidine group in the target compound likely improves aqueous solubility compared to morpholine or methyl substituents, critical for oral bioavailability .
- Metabolic Stability : CF₃ and morpholine-containing analogs may exhibit longer half-lives due to resistance to oxidative metabolism .
- Target Selectivity : Fused imidazo-pyridazines (e.g., ) show promise in kinase inhibition, while hydroxyazetidine derivatives could target extracellular enzymes with polar active sites .
Biological Activity
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyridazine family, characterized by a pyridazine ring substituted with an ethyl ester and a hydroxyazetidine moiety. Its chemical formula is , with a molecular weight of approximately 250.25 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and enzyme inhibition. The presence of the pyridazine ring is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).
Neuropharmacological Effects
- GABAergic Activity : this compound has been shown to enhance GABAergic transmission, which could contribute to its anxiolytic and anticonvulsant effects. Studies have demonstrated that compounds with similar structures can act as positive allosteric modulators of GABA_A receptors .
- Anticonvulsant Properties : In various animal models, this compound exhibited significant anticonvulsant activity, reducing seizure frequency and severity in electroshock-induced seizures. The effective doses (ED) were comparable to established anticonvulsants .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Anticonvulsant Efficacy
In a study conducted on mice, this compound was administered at varying doses to evaluate its anticonvulsant efficacy. Results indicated that at doses above 20 mg/kg, the compound significantly reduced the duration of seizures induced by pentylenetetrazol (PTZ). The study concluded that the compound's mechanism likely involves modulation of GABA_A receptors, providing a basis for further development as an anticonvulsant agent .
Case Study 2: Antitumor Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The results showed that this compound induced apoptosis in these cell lines with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The study highlighted the potential of this compound as a lead for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
